



Application Notes and Protocols: Peptide Labeling with NOTA-NHS Ester

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Compound of Interest		
Compound Name:	NOTA-NHS ester	
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Introduction

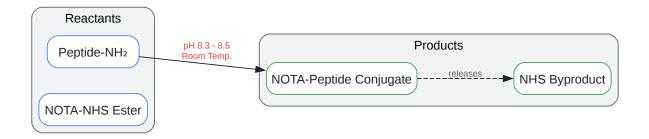
For researchers, scientists, and professionals in drug development, the precise modification of peptides is a cornerstone of creating advanced therapeutic and diagnostic agents. 1,4,7-triazecyclononane-1,4,7-triacetic acid (NOTA) is a highly effective bifunctional chelator, primarily used to stably complex radiometals for nuclear imaging (PET, SPECT) and targeted radionuclide therapy.[1][2] The N-hydroxysuccinimide (NHS) ester derivative of NOTA provides a robust and efficient method for covalently attaching the NOTA chelator to peptides.

This document provides a detailed protocol for the conjugation of **NOTA-NHS** ester to peptides, summarizing key reaction parameters and offering a step-by-step guide from reagent preparation to final product purification and characterization. The fundamental principle involves the reaction of the amine-reactive **NOTA-NHS** ester with primary amino groups on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue, to form a stable amide bond.[3][4]

Chemical Principle of Conjugation

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond linking the peptide to the NOTA chelator, with N-hydroxysuccinimide (NHS) released as a byproduct. The reaction is highly dependent on pH; an optimal pH range of 8.3-8.5 ensures the amino group is deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[3][5]





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Caption: Covalent bond formation between a peptide's primary amine and NOTA-NHS ester.

Experimental Protocols

This section details the materials, reagents, and step-by-step methodology for conjugating **NOTA-NHS ester** to a peptide.

Materials and Reagents

- Peptide with at least one primary amino group
- S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA)
 or NOTA-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]
- 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M Phosphate buffer (pH 8.3-8.5)[3]
- Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Quenching Agent: Acetic acid or an amine-containing buffer like Tris
- Purification: HPLC system (analytical and preparative), C18 columns, and solvents (Acetonitrile, Water, Trifluoroacetic acid (TFA))
- Analysis: Liquid chromatography-mass spectrometry (LC-MS) system



Step-by-Step Protocol

Reagent Preparation:

- Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.[3]
- Immediately before use, dissolve the NOTA-NHS ester in a small volume of anhydrous DMF or DMSO.[3][6] The NHS ester is susceptible to hydrolysis, so moisture should be avoided.

Conjugation Reaction:

- Add the dissolved NOTA-NHS ester solution to the peptide solution. The molar ratio of NOTA-NHS ester to peptide may require optimization, but a starting point of 5 to 15-fold molar excess of the ester is often used to drive the reaction to completion.[3][7]
- If the reaction buffer does not sufficiently maintain the pH, add a base like DIPEA to adjust the pH to the optimal range of 8.3-8.5.[3][7]
- Allow the reaction to proceed at room temperature for 1 to 5 hours, or overnight on ice.[5]
 [8] Gentle stirring or shaking can facilitate mixing.

Reaction Monitoring:

- The progress of the conjugation can be monitored by taking small aliquots from the reaction mixture at different time points.
- Analyze these aliquots using analytical RP-HPLC or LC-MS to observe the depletion of the starting peptide and the formation of the new, more hydrophobic NOTA-peptide conjugate peak.

Quenching the Reaction:

 Once the reaction is complete (as determined by monitoring), quench any remaining unreacted NOTA-NHS ester. This can be done by adding a small amount of acetic acid or an amine-containing buffer (e.g., Tris buffer).[7]



- Purification of the NOTA-Peptide Conjugate:
 - The standard and most effective method for purifying the NOTA-labeled peptide is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7][9]
 - Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[9][10]
 - Collect fractions corresponding to the desired product peak and pool them.
- Product Characterization and Storage:
 - Confirm the identity and purity of the final product. Use analytical RP-HPLC to assess purity (>95% is often desired).[7]
 - Use LC-MS to verify the molecular weight of the NOTA-peptide conjugate, confirming successful conjugation.[7][8]
 - After pooling the pure fractions, lyophilize (freeze-dry) the solution to obtain the final product as a white powder.[7][9]
 - Store the lyophilized NOTA-peptide conjugate at -20°C or -80°C to ensure long-term stability.[4]

Data Presentation: Reaction Parameters

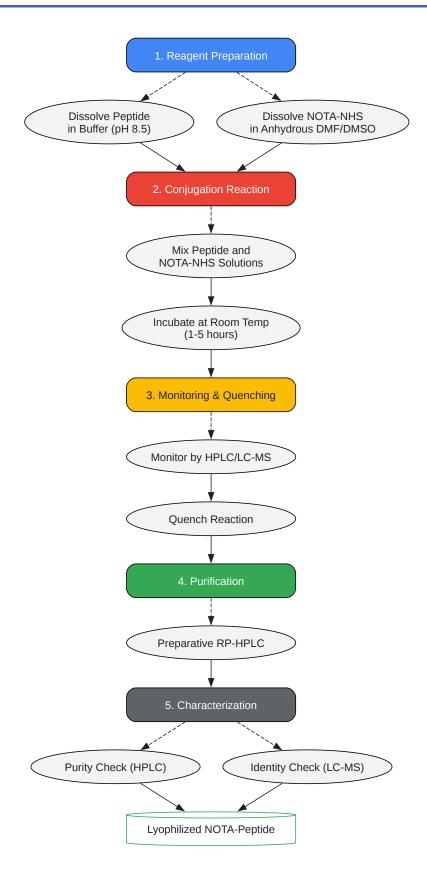
The optimal conditions for **NOTA-NHS ester** conjugation can vary depending on the specific peptide sequence and its solubility. The table below summarizes quantitative data from published literature as a reference for protocol development.



Peptide	Molar Ratio (NOTA- NHS:Pe ptide)	Solvent	Base	Time (h)	Temp.	Yield (%)	Referen ce
E[c(RGD yK)] ₂	~15-fold excess	DMF	DIPEA	>1	Room Temp	50	[7]
PEG ₃ - E[c(RGD yK)] ₂	~15-fold excess	DMF	DIPEA	>1	Room Temp	65	[7]
T140 (Dde protected)	1.2 : 1	DMF	DIPEA	4 - 5	Room Temp	60 - 62	[8]

Visualizations: Workflows and Diagrams





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